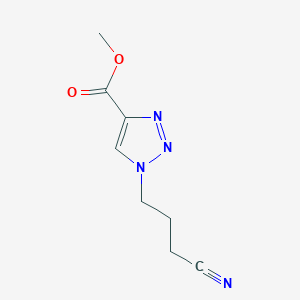

methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 3-cyanopropyl substituent at the 1-position and a methyl ester group at the 4-position of the triazole ring. Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective formation of 1,4-disubstituted triazoles . This compound has been cataloged under CAS 1423033-21-9 but is currently listed as discontinued, limiting its commercial availability .

Properties

IUPAC Name |

methyl 1-(3-cyanopropyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-14-8(13)7-6-12(11-10-7)5-3-2-4-9/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHROVVIRDUHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely used modern approach to synthesize 1,2,3-triazoles involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry." This method affords high regioselectivity, typically yielding 1,4-disubstituted triazoles.

- A terminal alkyne bearing a methyl ester at the 4-position equivalent is reacted with an organic azide containing the 3-cyanopropyl group.

- Cu(I) catalyst (e.g., CuI) is used in a solvent mixture such as methanol/water.

- The reaction proceeds under mild conditions (room temperature to 90°C) to afford the methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate selectively.

- High regioselectivity for 1,4-substitution.

- Mild reaction conditions.

- High yields and purity.

Nucleophilic Substitution on Preformed Triazole Rings

An alternative approach involves first synthesizing methyl 1H-1,2,3-triazole-4-carboxylate, then performing nucleophilic substitution at the N-1 position with a 3-cyanopropyl halide.

- Synthesis of methyl 1H-1,2,3-triazole-4-carboxylate by cyclization or other standard methods.

- N-alkylation using 3-bromopropionitrile or 3-chloropropionitrile in the presence of a strong base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents (DMF, DMSO).

- Purification to isolate this compound.

- Control of reaction conditions is critical to avoid multiple alkylations or isomer formation.

- Yields depend on the alkylating agent and base used.

Directed Lithiation and Carboxylation

For related triazole derivatives, lithiation at specific positions followed by carboxylation with CO2 and esterification has been reported.

Example from Related Triazole Chemistry:

- Lithiation of a protected triazole intermediate using strong bases such as lithium diisopropylamide (LDA).

- Introduction of carbon dioxide to form the carboxylic acid at the 4-position.

- Esterification with methanol and thionyl chloride to yield the methyl ester.

- Subsequent N-alkylation or deprotection steps.

This method is more complex but allows precise functionalization.

Comparative Data Table of Preparation Routes

Detailed Research Findings and Notes

- The CuAAC method is favored in recent literature for synthesizing 1,2,3-triazole derivatives due to its efficiency and regioselectivity. It avoids the formation of N-2 isomers and excessive quaternization reactions seen in some nucleophilic substitution methods.

- N-alkylation methods require careful control to avoid over-alkylation and to ensure substitution at N-1 rather than other nitrogen atoms in the triazole ring. Using polar aprotic solvents and mild bases improves selectivity.

- Directed lithiation approaches, while less common for this specific compound, have been successfully applied to related triazole derivatives to install carboxylate groups regioselectively. This approach involves organolithium reagents and carbon dioxide insertion, followed by esterification and deprotection steps.

- Purification is typically achieved by column chromatography using petroleum ether and ethyl acetate mixtures, with reported yields depending on the method and substituents.

- Analytical characterization (NMR, HRMS) confirms the structure and purity of the final products, with typical $$^{1}H$$ NMR signals for the methyl ester at ~3.9 ppm and characteristic triazole ring protons.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a building block for designing new drugs.

Biology: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Materials Science: Triazole derivatives are used in the development of advanced materials such as polymers, coatings, and nanomaterials.

Agriculture: The compound can be used as a precursor for synthesizing agrochemicals such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The cyanopropyl and carboxylate ester groups can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazole core allows extensive functionalization. Below is a comparative analysis of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate with analogs differing in substituents:

*Calculated molecular weight based on formula C₉H₁₁N₅O₂.

Key Observations :

- Pharmaceutical Relevance : The 2,6-difluorobenzyl analog (CAS 217448-86-7) is a USP-recognized reference standard, highlighting its regulatory importance .

- Bioactivity: The 2-aminoethyl derivative (CAS 1613134-39-6) forms a hydrochloride salt, suggesting utility in drug delivery or as a pharmacophore .

Physicochemical Properties

- Crystallography: The naphthalen-2-yl triazole analog () crystallizes in the monoclinic P2₁/c space group, with intermolecular hydrogen bonds (C-H···O, N-H···O) stabilizing its structure. In contrast, the cyanopropyl variant’s crystal data are unavailable, but its nitrile group may facilitate similar interactions .

- Thermal Stability: Substituents like benzyl or difluorobenzyl () likely enhance thermal stability compared to the cyanopropyl group due to aromatic stacking.

Biological Activity

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate is a notable member of the triazole class of compounds, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. This compound has gained attention for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A triazole ring that is essential for its biological activity.

- A methyl group at the fourth carbon position.

- A 3-cyanopropyl group attached to the first nitrogen atom.

- A carboxylate group that enhances solubility and stability.

This unique combination of functional groups contributes to its biological activity and potential therapeutic applications.

Biological Activities

Research indicates that triazole derivatives exhibit significant biological activities. The following are key areas where this compound has shown promise:

1. Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds with a triazole core can inhibit the growth of various pathogens. This compound may exhibit similar properties, making it a candidate for further development in antimicrobial therapies.

2. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that the incorporation of a triazole ring can enhance enzyme inhibitory activity compared to other scaffolds.

| Compound | IC50 Value (μM) | Activity Type |

|---|---|---|

| This compound | TBD | AChE/BuChE Inhibition |

| Compound 5 (triazole analog) | 31.8 | BuChE Inhibition |

| Donepezil (standard) | 0.12 | AChE Inhibition |

3. Anticancer Properties

There is growing interest in the anticancer potential of triazole derivatives. This compound may serve as a scaffold for developing novel anticancer agents due to its ability to interact with DNA and inhibit cancer cell proliferation.

The mechanism of action for this compound involves interactions with biological targets through:

- Hydrogen bonding : The carboxylate group can form hydrogen bonds with target proteins.

- π-π interactions : The triazole ring can engage in π-π stacking with aromatic residues in enzymes or receptors.

These interactions can lead to inhibition or modulation of various biological pathways.

Case Studies and Research Findings

Recent studies have highlighted the synthesis and evaluation of various triazole derivatives, including this compound. For instance:

- A study focused on synthesizing a series of triazole compounds demonstrated that those with specific substitutions exhibited enhanced anti-BuChE activity compared to traditional inhibitors like galantamine .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 1H-1,2,3-triazole-4-carboxylate | Basic triazole structure with a carboxyl group | Simpler structure with less biological activity |

| 4-Amino-1H-1,2,3-triazole | Amino group substitution on the triazole ring | Enhanced solubility and reactivity |

| This compound | Cyanopropyl and carboxylate ester groups | Improved lipophilicity and membrane permeability |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate?

The compound is typically synthesized via 1,3-dipolar cycloaddition between an azide and an alkyne. A standard approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) , ensuring regioselective formation of the 1,4-disubstituted triazole core. For example, analogous triazole carboxylates have been prepared using Ru catalysts (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) under reflux in toluene, followed by purification via silica gel chromatography . Key parameters include stoichiometric ratios (azide:alkyne ≈ 1:1.5), reaction time (~24 h), and catalyst loading (~5 mol%) .

Basic: How is the purity and structural integrity of this compound validated?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are primary tools for assessing purity and regioselectivity. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous triazole derivatives. For instance, bond lengths (e.g., N3–C4: 1.3367 Å, C4–C3: 1.3722 Å) and angles (e.g., C–CH₂–N: 112.13°) are critical for validating geometry . Recrystallization from dichloromethane/ether mixtures yields diffraction-quality crystals .

Advanced: How do catalyst systems influence regioselectivity in the synthesis of triazole derivatives like this compound?

Catalysts dictate regioselectivity:

- Ru-based systems favor 1,4-disubstituted triazoles due to stabilized metallacyclic intermediates .

- Cu(I) catalysts enhance reaction rates and regiocontrol via σ-bond acetylide coordination .

Contradictions in reported yields (e.g., 60–95%) often stem from solvent polarity, temperature, and steric effects of substituents. Computational studies (e.g., DFT) can model transition states to rationalize selectivity .

Advanced: What computational strategies optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms predict energy barriers and regioselectivity. For example, ICReDD integrates computational and experimental data to narrow optimal conditions (e.g., solvent, catalyst) by simulating transition states and electron density maps . Machine learning models trained on reaction databases (e.g., PubChem) further accelerate parameter optimization .

Advanced: How can researchers resolve contradictions in spectroscopic data for triazole-based compounds?

Discrepancies in NMR or IR spectra (e.g., carbonyl stretching frequencies) may arise from solvent effects , tautomerism , or crystal packing . Cross-validation with X-ray crystallography (e.g., anisotropic displacement parameters) and solid-state NMR clarifies ambiguities. For example, methyl group torsional angles in analogous triazoles were resolved via Hirshfeld surface analysis .

Basic: What are the key applications of this compound in medicinal chemistry?

As a heterocyclic building block , it serves as a precursor for bioactive molecules. Analogous triazole carboxylates are used in:

- Antimicrobial agents : Modifications at the cyanopropyl group enhance lipophilicity and target binding .

- Enzyme inhibitors : The triazole core mimics peptide bonds, enabling interactions with proteases .

- Fluorescent probes : Functionalization with fluorophores (e.g., dansyl groups) aids cellular imaging .

Advanced: How does the 3-cyanopropyl substituent affect the compound’s reactivity and bioactivity?

The cyano group introduces dipole interactions and hydrogen-bonding capacity, influencing:

- Solubility : Polar aprotic solvents (e.g., DMSO) enhance dissolution .

- Metabolic stability : Cyano groups resist oxidative degradation compared to alkyl chains .

- Pharmacokinetics : LogP calculations predict blood-brain barrier permeability, critical for CNS-targeted drugs .

Advanced: What experimental and computational methods analyze stability under varying conditions?

- Thermogravimetric analysis (TGA) assesses decomposition temperatures.

- Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC .

- Molecular dynamics simulations model hydrolytic susceptibility (e.g., ester hydrolysis in aqueous buffers) .

Basic: What safety protocols are recommended for handling this compound?

- Use glove boxes or fume hoods to avoid inhalation/contact.

- Store at 2–8°C under inert gas (N₂/Ar) to prevent moisture-induced degradation .

- LC-MS/MS screens for toxic byproducts (e.g., cyanide release under acidic conditions) .

Advanced: How can researchers design derivatives to enhance the compound’s bioactivity?

- Structure-activity relationship (SAR) studies : Systematic substitution at the triazole 1- and 4-positions.

- Click chemistry : Introduce azide-bearing pharmacophores (e.g., glycosides) via CuAAC .

- Docking simulations : Predict binding affinities to targets (e.g., kinases) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.